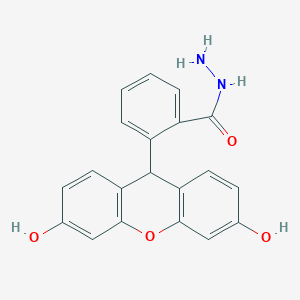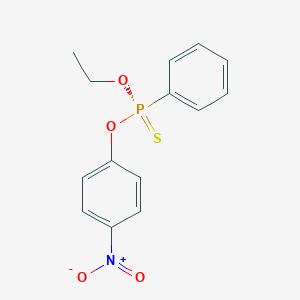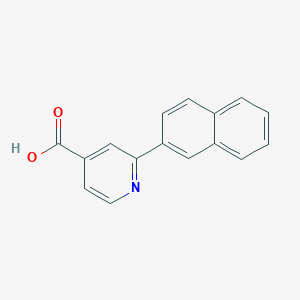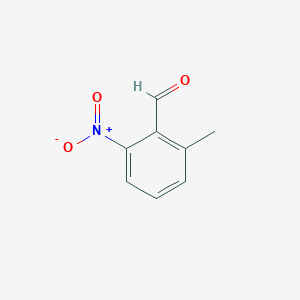
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-, also known as MNPO, is a chemical compound with potential applications in scientific research. This compound is a derivative of hydrazine and has a naphthalene ring and an oxazoline ring attached to it. The unique structure of MNPO makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is not fully understood, but it is thought to involve the inhibition of enzyme activity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to bind to the active site of certain enzymes, which prevents them from functioning properly. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-.
Biochemische Und Physiologische Effekte
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- in lab experiments is its ability to inhibit enzyme activity. This can be useful for studying the function of specific enzymes and developing new drugs. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is its potential toxicity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to be toxic to certain cell types, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. One potential area of research is the development of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)--based drugs for the treatment of inflammation and cancer. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- could be used as a tool for studying protein structure and function. Further research is needed to fully understand the mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- and its potential applications in scientific research.
Synthesemethoden
The synthesis of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- involves several steps. The first step is the condensation of 1-naphthylhydrazine with ethyl oxazoline-2-carboxylate to form the intermediate compound, which is then reacted with methyl iodide to produce Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. The overall synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used in various scientific research applications, including the study of enzyme activity, protein structure, and drug design. It has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used as a fluorescent probe for studying protein structure and function.
Eigenschaften
CAS-Nummer |
102570-92-3 |
|---|---|
Produktname |
Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- |
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-(4,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine |
InChI |
InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
QCBGEUKXRMTDTA-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3 |
Kanonische SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3 |
Synonyme |
HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)
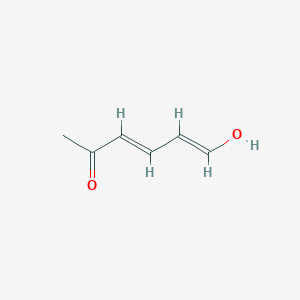

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)
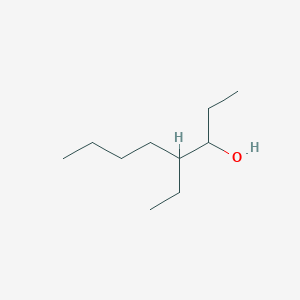
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
